Home > Products > Screening Compounds P114796 > 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide -

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

Catalog Number: EVT-4442758
CAS Number:
Molecular Formula: C7H6N6O4S2
Molecular Weight: 302.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: (±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: (±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a thiadiazole compound semi-synthesized from 1-(4-methylcyclohex-3-enyl)ethanone, a natural product from Cedrus atlantica essential oil. X-ray diffraction confirmed its stereochemistry. The molecule features a roughly planar thiadiazoline ring, a cyclohexenyl ring in a half-chair conformation, and participates in intermolecular N—H⋯O hydrogen bonds that form a pseudo-ring structure.

Compound 2: N-[4-Acetyl-5-methyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This heterocyclic compound was synthesized from 4-(4-methylcyclohex-3-enyl)pent-3-en-2-one, another compound isolated from Cedrus atlantica essential oil. Its thiadiazole ring adopts a flattened envelope conformation. The molecules link into chains via intermolecular N—H⋯O hydrogen bonds.

Compound 3: N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

  • Compound Description: This novel naphtho-furan derivative was synthesized and characterized using various spectroscopic techniques. It showed good antibacterial and antifungal activity.

Compound 4: N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide

  • Compound Description: This compound is another novel naphtho-furan derivative synthesized and characterized in the same study as Compound 3. It also demonstrated good antibacterial and antifungal activity.

Compound 5: 1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles

  • Compound Description: This series of substituted pyrroles was synthesized from ethyl-4-nitropyrrole-2-carboxylate.

Compound 6: 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

  • Compound Description: This series of substituted pyrroles was also synthesized from ethyl-4-nitropyrrole-2-carboxylate, alongside Compound 5.

Compound 7: 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds was synthesized and evaluated for its therapeutic potential against Alzheimer's disease and diabetes. Various derivatives showed significant inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.

Compound 8: 4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor investigated for its effects on the pulmonary vascular bed and monocrotaline-induced pulmonary hypertension in rats. It demonstrated a more potent decrease in pulmonary and systemic arterial pressure compared to other Rho kinase inhibitors.

Compound 9: N-[5-((3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide derivatives

  • Compound Description: Twelve new N-[5-((3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazole derivatives were synthesized and investigated for their anticancer activities in lung cancer cells. Several compounds showed high inhibitory potency and selectivity against the A549 lung cancer cell line.

Compound 10: N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activities.

Compound 11: 5-methyl-3-alkyl-1,3,4-thiadiazol-2(3H)-one derivatives

  • Compound Description: This series of 1,3,4-thiadiazol-2(3H)-one derivatives was synthesized through a novel synthetic pathway involving internal nucleophilic substitution followed by SN2-type nucleophilic substitution.

Compound 12: 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine and 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine derivatives

  • Compound Description: This novel class of compounds was tested for antioxidant and anti-inflammatory activities. Notably, 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide and 3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-butanamide displayed significant antioxidant activity, even exceeding that of ascorbic acid.

Compound 13: Chalcones bridged with 1,3,4-oxadiazole linkers

  • Compound Description: These novel analogs were designed, synthesized, and evaluated for their antibacterial potency against various Gram-positive, Gram-negative, and fungal microorganisms. Several derivatives demonstrated improved activity compared to standard drugs.

Compound 14: 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety

  • Compound Description: This series of compounds was synthesized and evaluated for their nematocidal activities. Two compounds, 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde, showed good nematocidal activity against Bursaphelenchus xylophilus.

Compound 15: N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds was synthesized in a three-step process and screened for antibacterial and hemolytic activity, as well as enzyme inhibition activity. Several compounds exhibited significant inhibitory activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase, and notable antibacterial activity against Salmonella typhi and Staphylococcus aureus.

Compound 16: 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides

  • Compound Description: This series was designed and synthesized as potential EGFR and COX-2 inhibitors for cancer management. Notably, 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide displayed significant anticancer activity against various cancer cell lines, exceeding the efficacy of erlotinib.

Compound 17: 5-chlorodifluoromethyl-1,3-4-thiadiazol-2yl-oxyacetanilides

  • Compound Description: This series of novel compounds was synthesized and investigated for their herbicidal activity.

Compound 18: N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide

  • Compound Description: This compound, part of a series of 1,3,4-oxadiazole derivatives, exhibited significant antidepressant activity in the forced swimming test model, comparable to fluoxetine. It also demonstrated potent binding affinity to 5-HT1A receptors.

Compound 19: 2-Substituted-5-(5-nitro-furan-2-yl)-1,3,4-thiadiazoles

  • Compound Description: This series of compounds was evaluated for their anti-Helicobacter pylori activity. Notably, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide exhibited potent activity against clinical isolates of H. pylori, surpassing the efficacy of metronidazole.

Compound 20: 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide (5a-5e)

  • Compound Description: This series of 1,3,4-oxadiazole derivatives was designed, synthesized, and investigated as potential collapsin response mediator protein 1 (CRMP1) inhibitors for small lung cancer treatment. These compounds showed considerable cell growth inhibition compared to bevacizumab.

Compound 21: N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (5f-5i)

  • Compound Description: This series of 1,3,4-oxadiazole derivatives, synthesized and investigated alongside Compound 20, also showed potential as CRMP1 inhibitors for small lung cancer treatment.

Compound 22: 3-acetyl-2-aryl-5-methylthio-2,3-dihydro-1,3,4-thiadiazoles

  • Compound Description: This series of compounds was synthesized from dithiocarbazates using N-methylpyrrolidone and acetic anhydride. Some derivatives showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Compound 23: N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide derivatives

  • Compound Description: This series of compounds was synthesized alongside Compounds 22 and 24 using dithiocarbazates as starting materials.

Compound 24: Spiro-compound (3-acetyl-8-methyl-2-phenyl-2,3,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a]pyrimidine-6(5H)-one)

  • Compound Description: This spiro-compound, synthesized using dithiocarbazates as starting materials alongside Compounds 22 and 23, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Compound 25: 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carbonitrile derivatives

  • Compound Description: This series of pyrazole derivatives was synthesized through two distinct routes, utilizing either bis(methylthio)methylene malononitrile or methyl 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbodithioate as starting materials. Some derivatives showed potent antimicrobial activity against Gram-positive and Gram-negative bacteria.

Compound 26: (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives

  • Compound Description: This series of compounds was synthesized and characterized, exhibiting varying degrees of antifungal activity. Derivatives with chloro, nitro, and methoxy substituents at the para position of the benzene moiety showed enhanced antifungal activity.

Compound 27: N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

  • Compound Description: This novel compound was synthesized and characterized using NMR techniques, identifying two isomers (trans and cis). The trans isomer was found to be dominant.

Compound 28: N’-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives

  • Compound Description: This series of hydrazide derivatives was synthesized and evaluated for its antimicrobial and antiproliferative activities. Some compounds displayed greater potency against Gram-negative bacteria and notable antiproliferative activity against A549 lung and MCF7 breast cancer cell lines.

Compound 29: 1-(4-substitutedphenyl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives

  • Compound Description: This series of oxadiazole derivatives was synthesized alongside Compounds 28 and 30 in the same study focused on developing new cytotoxic and antimicrobial agents. They were evaluated for their antimicrobial and antiproliferative activities.

Compound 30: N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives

  • Compound Description: This series of oxadiazole-benzothiazole derivatives, synthesized alongside Compounds 28 and 29, displayed significant antimicrobial and antiproliferative activities. One compound in particular, bearing a 1,3,4-oxadiazole ring and a 6-methoxy benzothiazole moiety, exhibited the highest inhibitory activity against A549 lung and MCF-7 breast cancer cell lines.

Compound 31: 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

  • Compound Description: This series of heterocyclic compounds was synthesized and evaluated for antibacterial, antifungal, anthelmintic, anti-inflammatory, and analgesic activities. Some derivatives exhibited promising results in these pharmacological assays.

Compound 32: N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide

  • Compound Description: This compound, part of a series of 1,3,4-oxadiazole and pyrazole derivatives, was computationally evaluated for binding to various targets, including EGFR, tubulin, COX-2, and 5-LOX. Pharmacological investigations revealed moderate inhibitory effects in various assays.

Compound 33: 5-[(naphthalen-2-yloxy)methyl]1,3,4-oxadiazole-2-thiol

  • Compound Description: This oxadiazole derivative was studied alongside Compound 32 and displayed good affinity for COX-2 and 5-LOX. This correlated with its notable analgesic and anti-inflammatory effects.

Compound 34: 3-phenyl-5-(o-hydroxyphenyl)-1-[2-(p-N-acetylaminophenoxyacetylpyrazole

  • Compound Description: This pyrazole derivative was investigated alongside Compound 33 and showed binding to various targets, as well as antioxidant potential.

Properties

Product Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

Molecular Formula

C7H6N6O4S2

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C7H6N6O4S2/c1-3-9-10-7(19-3)18-2-4(14)8-5-6(13(15)16)12-17-11-5/h2H2,1H3,(H,8,11,14)

InChI Key

VELOWSUBQSMWCT-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC(=O)NC2=NON=C2[N+](=O)[O-]

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NON=C2[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.